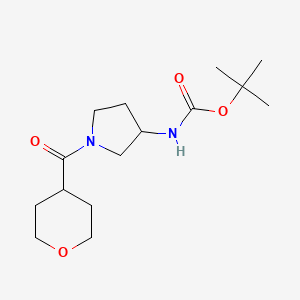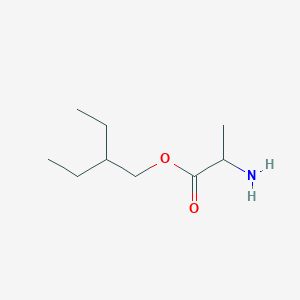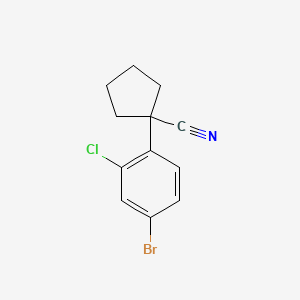
Lenalidomide-5'-acetamido-O-PEG3-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-5’-acetamido-O-PEG3-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a propargyl group, which can improve its solubility and facilitate its conjugation to other molecules for targeted drug delivery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-acetamido-O-PEG3-propargyl typically involves multiple steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate.
PEGylation: The activated lenalidomide is then reacted with a PEG linker to form Lenalidomide-PEG.
Acetylation: The PEGylated lenalidomide is acetylated to introduce the acetamido group.
Propargylation: Finally, the acetamido-PEG-lenalidomide is reacted with propargyl bromide to introduce the propargyl group.
Industrial Production Methods
Industrial production of Lenalidomide-5’-acetamido-O-PEG3-propargyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-5’-acetamido-O-PEG3-propargyl can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide.
Reduction: The nitro group in lenalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as azides or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of epoxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted propargyl derivatives.
Aplicaciones Científicas De Investigación
Lenalidomide-5’-acetamido-O-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.
Mecanismo De Acción
Lenalidomide-5’-acetamido-O-PEG3-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating the activity of natural killer (NK) cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Targeted Protein Degradation: Functions as a molecular glue that facilitates the degradation of specific proteins involved in cancer cell survival.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide-PEG derivatives: Other PEGylated derivatives of lenalidomide designed for improved solubility and targeted delivery.
Uniqueness
Lenalidomide-5’-acetamido-O-PEG3-propargyl stands out due to its unique combination of a PEG linker and a propargyl group, which enhances its solubility and allows for versatile conjugation to other molecules. This makes it a valuable tool in the development of targeted therapies and bioconjugates .
Propiedades
Fórmula molecular |
C24H29N3O8 |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C24H29N3O8/c1-2-7-32-8-9-33-10-11-34-12-13-35-16-22(29)25-18-3-4-19-17(14-18)15-27(24(19)31)20-5-6-21(28)26-23(20)30/h1,3-4,14,20H,5-13,15-16H2,(H,25,29)(H,26,28,30) |
Clave InChI |
FDPHTFKYUGRHID-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide](/img/structure/B14774157.png)





![N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B14774183.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14774190.png)
![Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate](/img/structure/B14774204.png)


